
N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical and biological applications. This particular compound is notable for its unique structure, which includes a benzoaza-15-crown-5 moiety and a tert-butoxycarbonyl-protected leucine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 typically involves multiple steps. One common method starts with the preparation of Boc-Leu-OH (tert-butoxycarbonyl-leucine). This is then reacted with N-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form an activated ester intermediate. This intermediate is then reacted with benzoaza-15-crown-5 in dichloromethane to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and crown ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction will typically yield the deprotected amine.
Wissenschaftliche Forschungsanwendungen
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a phase-transfer catalyst.
Biology: Employed in studies of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the synthesis of other complex organic molecules and as a stabilizing agent in various chemical processes.
Wirkmechanismus
The mechanism by which N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety can encapsulate cations, stabilizing them and facilitating their transport across membranes or their participation in chemical reactions. The leucine residue may also play a role in modulating the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo-15-crown-5: A simpler crown ether without the leucine residue.
Dibenzo-18-crown-6: Another crown ether with a larger ring size.
Cryptands: More complex molecules that can encapsulate cations even more effectively than crown ethers.
Uniqueness
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is unique due to its combination of a crown ether moiety with a protected amino acid residue. This structure allows it to participate in a wider range of chemical and biological interactions compared to simpler crown ethers.
Eigenschaften
CAS-Nummer |
145611-62-7 |
|---|---|
Molekularformel |
C31H51N3O8 |
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-methyl-1-oxo-1-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1 |
InChI-Schlüssel |
UMVJOKMUUYBAEG-VWLOTQADSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


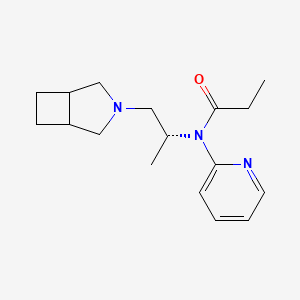
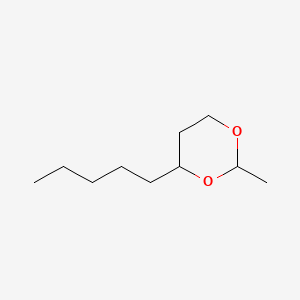
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
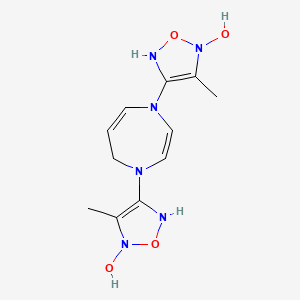
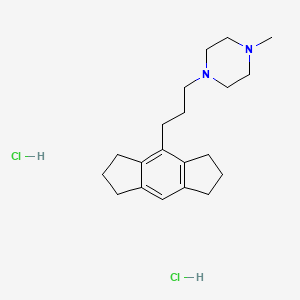
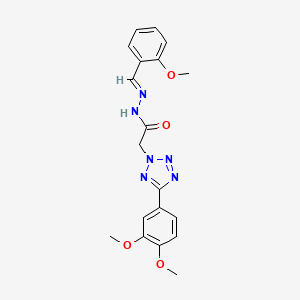
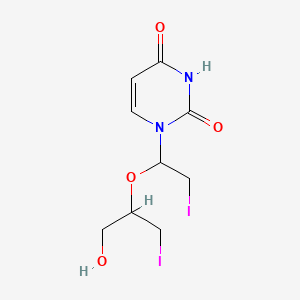
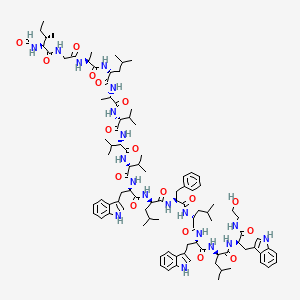
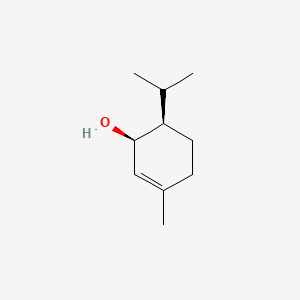
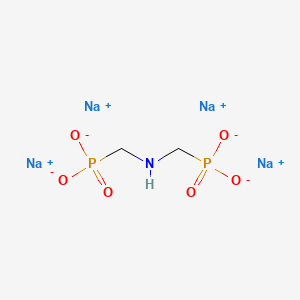
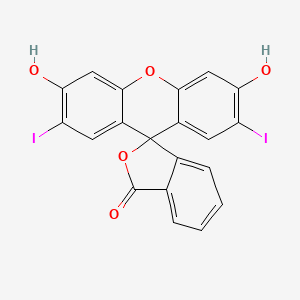


![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
